molecular formula C24H27FN4O B11136281 N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11136281
M. Wt: 406.5 g/mol
InChI Key: SLLJGAGEPRVKDX-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives. The pyrazole moiety is often prepared via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H27FN4O

Molecular Weight

406.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C24H27FN4O/c1-17-22(24(28-27-17)19-7-9-20(25)10-8-19)15-23(30)26-21-11-13-29(14-12-21)16-18-5-3-2-4-6-18/h2-10,21H,11-16H2,1H3,(H,26,30)(H,27,28)

InChI Key

SLLJGAGEPRVKDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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